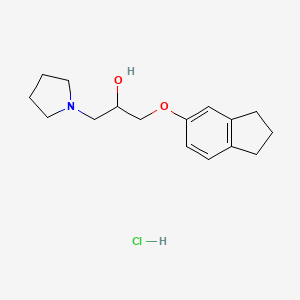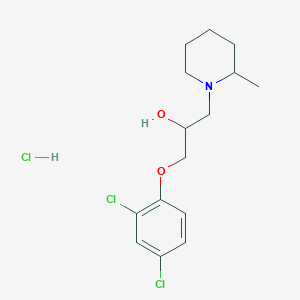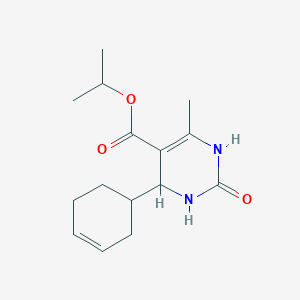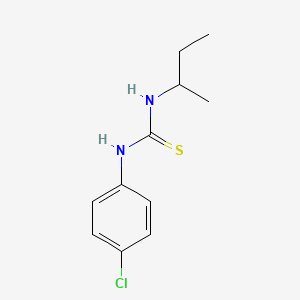
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as Indacaterol, is a long-acting beta2-adrenergic agonist (LABA) used for the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is a selective agonist of the beta2-adrenergic receptor, which is found in the lungs and is responsible for relaxing the smooth muscles in the airways, thereby increasing airflow and reducing symptoms of COPD.
Mécanisme D'action
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride works by selectively binding to the beta2-adrenergic receptor in the lungs, which leads to the activation of the cyclic AMP pathway, resulting in relaxation of the smooth muscles in the airways and increased airflow. The activation of this pathway also leads to the inhibition of inflammatory mediators, which contributes to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the lungs. It increases the activity of the beta2-adrenergic receptor, leading to increased levels of cyclic AMP, which in turn leads to relaxation of the smooth muscles in the airways. This compound also inhibits the release of inflammatory mediators, such as cytokines and chemokines, which contributes to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It has a long duration of action, which allows for sustained effects and reduces the need for frequent dosing. It is also highly selective for the beta2-adrenergic receptor, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in lab experiments.
Orientations Futures
There are several future directions for research on 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the potential for combination therapy with other drugs for the treatment of COPD. Another area of interest is the development of new formulations of this compound with improved solubility and stability. Additionally, further studies are needed to explore the long-term safety and efficacy of this compound in the treatment of COPD.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its therapeutic potential in the treatment of COPD. Several clinical trials have demonstrated its efficacy in improving lung function, reducing exacerbations, and improving quality of life in patients with COPD. This compound has also been compared to other LABAs and found to be superior in terms of its duration of action and safety profile.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c18-15(11-17-8-1-2-9-17)12-19-16-7-6-13-4-3-5-14(13)10-16;/h6-7,10,15,18H,1-5,8-9,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYCXJQJEUFXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC3=C(CCC3)C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3989000.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3989005.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B3989023.png)

![N-[1-(4-bromophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B3989030.png)
![N-[2-(1-adamantyl)ethyl]-4-methylbenzamide](/img/structure/B3989039.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide](/img/structure/B3989051.png)
![4-{3-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3989070.png)

![N-[2-(1-adamantyl)ethyl]acetamide](/img/structure/B3989079.png)
![2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3989086.png)